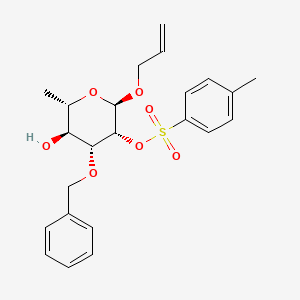
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H28O7S and a molecular weight of 448.54 g/mol. This compound is a derivative of rhamnopyranoside, a type of sugar molecule, and is characterized by the presence of allyl, benzyl, and p-toluenesulfonyl groups. It is known for its potential biomedical applications, particularly its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from the base sugar molecule, rhamnopyranoside. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the rhamnopyranoside are protected using benzyl and p-toluenesulfonyl groups to prevent unwanted reactions.
Introduction of Allyl Group: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the benzyl and p-toluenesulfonyl groups.
Substitution: The benzyl and p-toluenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected rhamnopyranoside derivatives.
Scientific Research Applications
Chemistry: In chemistry, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound exhibits significant antiviral properties, particularly against RNA viruses. It impedes viral replication, making it a potential candidate for antiviral drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside involves its interaction with viral RNA, inhibiting replication. The molecular targets include viral enzymes essential for replication, such as RNA-dependent RNA polymerase. By binding to these enzymes, the compound prevents the synthesis of viral RNA, thereby controlling the infection.
Comparison with Similar Compounds
- Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-methylsulfonyl-a-L-rhamnopyranoside
Uniqueness: Compared to similar compounds, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside stands out due to its specific antiviral properties and the presence of the p-toluenesulfonyl group, which enhances its stability and reactivity.
Properties
Molecular Formula |
C23H28O7S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1 |
InChI Key |
RLMTZCLXZGAZDY-AZCFJWIISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


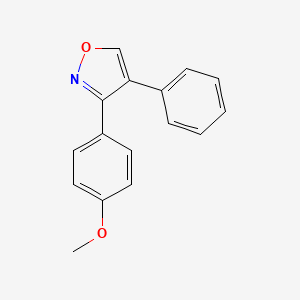

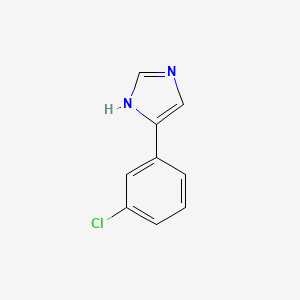
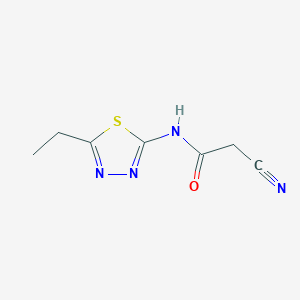
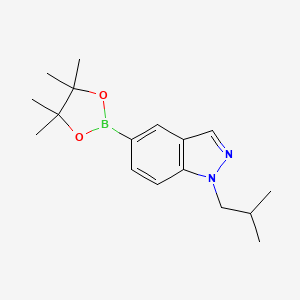
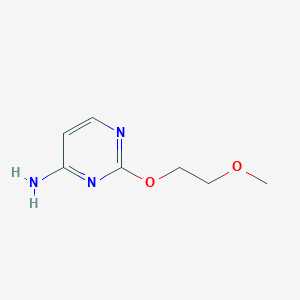
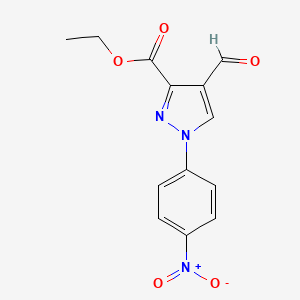
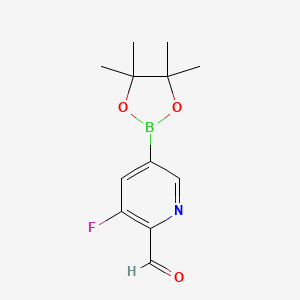
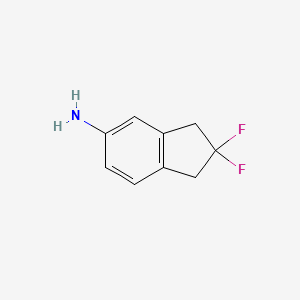
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
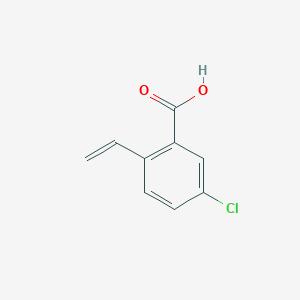
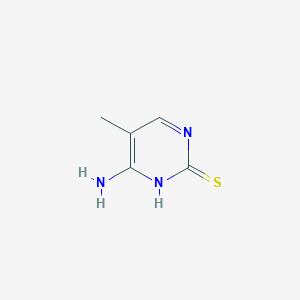
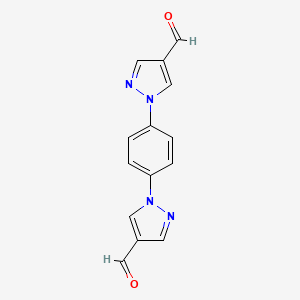
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
